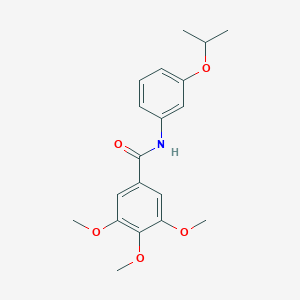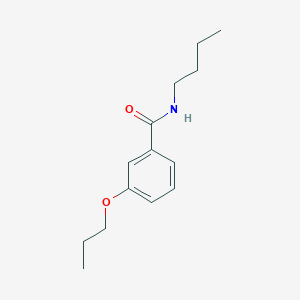![molecular formula C16H14ClNO2 B268300 N-[2-(allyloxy)phenyl]-4-chlorobenzamide](/img/structure/B268300.png)
N-[2-(allyloxy)phenyl]-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(allyloxy)phenyl]-4-chlorobenzamide, commonly known as ALLO-ACA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
ALLO-ACA has shown promising results in various scientific research applications. It has been found to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. ALLO-ACA has also been found to inhibit the growth of bacteria, including antibiotic-resistant strains, indicating its potential as an antibacterial agent. Additionally, ALLO-ACA has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of ALLO-ACA is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in cell growth and proliferation, leading to its anti-tumor effects. ALLO-ACA may also disrupt bacterial cell membranes, leading to its antibacterial effects. Additionally, ALLO-ACA may modulate the activity of inflammatory mediators, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
ALLO-ACA has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. ALLO-ACA has also been found to decrease the production of reactive oxygen species, which are known to contribute to inflammation and oxidative stress. Additionally, ALLO-ACA has been found to modulate the activity of immune cells, indicating its potential as an immunomodulatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
ALLO-ACA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. ALLO-ACA has also been found to have low toxicity, indicating its potential as a safe and effective therapeutic agent. However, ALLO-ACA has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain assays. Additionally, ALLO-ACA has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Orientations Futures
There are several future directions for the research on ALLO-ACA. One potential direction is to further investigate its anti-tumor activity and its potential as a cancer therapy. Another direction is to explore its antibacterial activity and its potential as an antibacterial agent. Additionally, further research is needed to understand the mechanism of action of ALLO-ACA and its effects on different cell types. Finally, the pharmacokinetics and pharmacodynamics of ALLO-ACA need to be studied in vivo to determine its potential as a therapeutic agent.
Conclusion
In conclusion, ALLO-ACA is a synthetic compound that has shown promising results in various scientific research applications. Its anti-tumor, antibacterial, and anti-inflammatory properties make it a potential candidate for cancer therapy, antibacterial agents, and inflammatory diseases. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of ALLO-ACA involves the reaction of 4-chlorobenzoic acid with 2-allyloxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure ALLO-ACA.
Propriétés
Nom du produit |
N-[2-(allyloxy)phenyl]-4-chlorobenzamide |
|---|---|
Formule moléculaire |
C16H14ClNO2 |
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
4-chloro-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C16H14ClNO2/c1-2-11-20-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h2-10H,1,11H2,(H,18,19) |
Clé InChI |
NTQDRLLPRCKNKZ-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B268217.png)

![3-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268220.png)
![3-propoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268221.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268223.png)
![N-{3-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B268228.png)
![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)


![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)

![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)